![molecular formula C9H11Cl2N3O B2704600 2-Chloro-1-(3-chloro-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)propan-1-one CAS No. 2411263-83-5](/img/structure/B2704600.png)
2-Chloro-1-(3-chloro-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)propan-1-one
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Overview
Description
Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their biological and pharmacological activities . They are considered as privileged core skeleton in the biologically active compounds and like a bioisostere of natural purine .
Synthesis Analysis
Pyrazolo[3,4-d]pyrimidines are reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor . Synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectrum can provide information about functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and depend on the specific substituents present on the pyrazolo[3,4-d]pyrimidine ring . The reactions can be influenced by factors such as temperature, solvent, and the presence of catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, while the solubility can be determined using solubility tests .Mechanism of Action
Safety and Hazards
Future Directions
Future research on these compounds could focus on exploring their potential applications in various fields, such as medicinal chemistry and drug discovery . Additionally, further studies could also focus on improving the synthesis methods and understanding the structure-activity relationships of these compounds .
properties
IUPAC Name |
2-chloro-1-(3-chloro-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3O/c1-6(10)9(15)13-2-3-14-8(5-13)7(11)4-12-14/h4,6H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFFXFHERYSUIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN2C(=C(C=N2)Cl)C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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